5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine
Description
5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine (molecular formula: C₇H₁₀N₃O) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a cyclopropylmethyl group at the 5-position and an amine group at the 2-position. This compound has garnered attention in medicinal chemistry due to its role as a key scaffold in the potent AXL kinase inhibitor SLC-391 (also known as SLC-0211) . The cyclopropylmethyl group contributes to its unique steric and electronic properties, enhancing selectivity and binding affinity for kinase targets.
Properties
IUPAC Name |
5-(cyclopropylmethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-9-8-5(10-6)3-4-1-2-4/h4H,1-3H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDPQJLKSWPWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethyl hydrazine with carbon disulfide, followed by oxidation to form the oxadiazole ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the oxadiazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can produce various amine derivatives.
Scientific Research Applications
5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. It has a molecular weight of 139.16 g/mol .
IUPAC Name: this compound
InChI: InChI=1S/C6H9N3O/c7-6-9-8-5(10-6)3-4-1-2-4/h4H,1-3H2,(H2,7,9)
InChI Key: LDDPQJLKSWPWQE-UHFFFAOYSA-N
SMILES: C1CC1CC2=NN=C(O2)N
CAS: 302842-62-2
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry Used as a building block for the synthesis of more complex heterocyclic compounds.
- Biology Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine Explored as a potential therapeutic agent due to its unique structural features and biological activities.
- Industry Utilized in the development of new materials and chemical processes.
The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may have applications in targeted cancer therapies.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: The compound can be oxidized to form different oxadiazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution: The compound can participate in substitution reactions where functional groups on the oxadiazole ring are replaced with other groups. Halogenating agents and nucleophiles are typically employed in substitution reactions.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of 1,3,4-oxadiazol-2-amine derivatives are highly dependent on substituents at the 5-position. Below is a detailed comparison with structurally related compounds:
AXL Kinase Inhibition
- 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine: Integral to SLC-391, which exhibits nanomolar inhibitory activity against AXL kinase. The cyclopropylmethyl group balances steric bulk and lipophilicity, optimizing interactions with the kinase’s hydrophobic pocket .
Antimicrobial and Antioxidant Activity
- 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine (C₈H₆FN₃O): The electron-withdrawing fluorine atom enhances dipole interactions, contributing to antimicrobial activity. However, its potency is lower than derivatives with bulkier substituents .
- 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine (C₈H₆BrN₃O): The bromine atom’s size and polarizability facilitate halogen bonding, improving interactions with bacterial targets .
Cholinesterase Inhibition
- N-Dodecyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine (C₂₀H₂₈N₄O₃): The long dodecyl chain enhances lipid solubility, promoting blood-brain barrier penetration for acetylcholinesterase inhibition. The nitro group stabilizes charge-transfer interactions .
Physicochemical Properties
Hydrogen Bonding and Structural Interactions
The 1,3,4-oxadiazole core forms critical hydrogen bonds with biological targets:
- In 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine , the oxadiazole’s N atoms hydrogen bond with Tyr134 and Val135 in GSK-3β, a pattern conserved across analogs .
- The cyclopropylmethyl group in SLC-391 likely engages in hydrophobic interactions without disrupting hydrogen bonding, a balance less achievable with bulkier substituents .
Key Research Findings
Selectivity in Kinase Inhibition : Cyclopropylmethyl-substituted derivatives exhibit superior selectivity for AXL over related kinases due to optimal steric fit .
Antimicrobial Potency : Electron-withdrawing groups (e.g., -F, -Br) enhance activity against S. aureus and E. coli, but long alkyl chains improve CNS targeting .
Synthetic Efficiency : Photocatalytic methods outperform traditional routes in yield and purity, though protective-group strategies remain necessary for sensitive substituents .
Biological Activity
5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.
Overview of this compound
This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its unique structural properties. The compound has been studied for various applications in chemistry and biology, particularly as a building block for more complex heterocyclic compounds and potential therapeutic agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that the compound may modulate the activity of these targets, leading to its antimicrobial and anticancer effects. The precise mechanisms remain an area of active investigation.
Antimicrobial Properties
Studies have shown that this compound exhibits promising antimicrobial activity. It has been evaluated against various bacterial strains and fungi. The compound's structural features may enhance its ability to penetrate microbial cell walls and inhibit essential metabolic processes.
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has been identified as a selective AXL kinase inhibitor, which sensitizes leukemic stem cells to chemotherapy agents . This suggests that the compound may have applications in targeted cancer therapies.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the efficacy of this compound against resistant bacterial strains. The results indicated significant inhibition of growth at low concentrations, highlighting its potential as a novel antimicrobial agent.
- Anticancer Efficacy : In another study focusing on leukemia treatment, the compound was shown to enhance the effectiveness of existing chemotherapy drugs by targeting AXL kinase pathways. This dual-action mechanism presents a promising avenue for developing combination therapies in oncology .
Q & A
Q. What are the standard synthetic routes for 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?
The synthesis typically involves cyclocondensation reactions. For analogous oxadiazoles, cyclopropanecarboxylic acid derivatives are reacted with thiosemicarbazide or semicarbazide in the presence of POCl₃ at 75°C for 45 minutes, followed by refluxing in water to isolate the product . Intermediates are validated via ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry to confirm functional groups and structural integrity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly cyclopropylmethyl substituents.
- FTIR : Identifies amine (-NH₂) and oxadiazole ring vibrations (C=N, C-O-C stretches).
- Mass spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns . Single-crystal X-ray diffraction (SC-XRD) is recommended for absolute structural confirmation, as demonstrated for related oxadiazoles .
Q. How is the biological activity of this compound screened in preliminary assays?
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Antioxidant : DPPH radical scavenging assays to quantify free radical inhibition .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Use factorial design of experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. For example, a central composite design (CCD) can identify optimal POCl₃ stoichiometry and reflux duration, minimizing trial-and-error approaches . Computational tools (e.g., density functional theory) may predict reaction pathways and transition states to guide experimental optimization .
Q. What computational strategies are used to elucidate the mechanism of action in biological systems?
- Molecular docking : To predict binding affinities with target proteins (e.g., bacterial dihydrofolate reductase or cancer-related kinases). Software like AutoDock Vina or Schrödinger Suite can model interactions between the oxadiazole core and active sites .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time, evaluating hydrogen bonding and hydrophobic interactions .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions often arise from structural variations (e.g., substituents on the oxadiazole ring) or assay conditions. Strategies include:
- Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed cell lines or bacterial strains).
- Structure-activity relationship (SAR) studies : Systematically modify the cyclopropylmethyl group or oxadiazole substituents to isolate contributing factors .
Q. What advanced analytical methods are employed to study degradation products or metabolic pathways?
- LC-MS/MS : Identifies metabolites in in vitro/in vivo models.
- X-ray photoelectron spectroscopy (XPS) : Analyzes surface composition changes during degradation.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under controlled atmospheres .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
